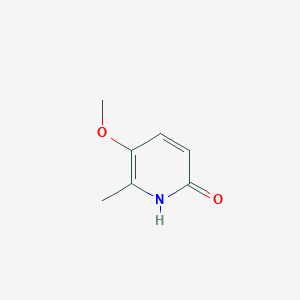

5-Methoxy-6-methylpyridin-2-OL

Description

BenchChem offers high-quality 5-Methoxy-6-methylpyridin-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-6-methylpyridin-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-6(10-2)3-4-7(9)8-5/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACVVJNJAFZAFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628115 | |

| Record name | 5-Methoxy-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33252-69-6 | |

| Record name | 5-Methoxy-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methoxy-6-methylpyridin-2-OL CAS number and identifiers

The following technical guide details the identification, synthesis, physicochemical properties, and applications of 5-Methoxy-6-methylpyridin-2-ol (also known by its tautomer 5-Methoxy-6-methylpyridin-2(1H)-one ).

Identity & Nomenclature

This compound represents a critical scaffold in medicinal chemistry, particularly as a bioisostere for phenolic moieties or as a core structure in HIV integrase inhibitors and antifungal agents. Due to the lactam-lactim tautomerism characteristic of 2-substituted pyridines, it is frequently encountered in databases under its pyridone form.

Core Identifiers

| Parameter | Detail |

| Primary Name | 5-Methoxy-6-methylpyridin-2-ol |

| Preferred Tautomer Name | 5-Methoxy-6-methylpyridin-2(1H)-one |

| CAS Registry Number | 33252-69-6 |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| SMILES (Pyridone) | COC1=C(C)NC(=O)C=C1 |

| SMILES (Pyridinol) | COC1=C(C)N=C(O)C=C1 |

| InChI Key | (Derivative specific; verify against database) |

Physicochemical Profile & Tautomerism

Understanding the tautomeric equilibrium is vital for binding affinity modeling. In the solid state and in polar solvents (like DMSO or water), the 2-pyridone (lactam) form predominates due to the stabilization provided by the amide-like resonance and intermolecular hydrogen bonding dimers.

Tautomeric Equilibrium

The following diagram illustrates the proton transfer between the hydroxyl oxygen and the pyridine nitrogen.

Caption: Equilibrium shifts toward the Pyridone form in aqueous media, impacting H-bond donor/acceptor profiles in protein pockets.

Key Properties[3][4][5][6][7][8]

-

LogP (Predicted): ~0.8 – 1.2 (Lipophilic enough for membrane permeability, polar enough for solubility).

-

pKa:

-

OH (Pyridinol): ~9.0[1]

-

NH (Pyridone): ~11.5 (Very weak acid)

-

Protonation (NH⁺): ~0.5 (Very weak base due to amide resonance).

-

-

H-Bond Donors: 1 (NH in pyridone form).

-

H-Bond Acceptors: 2 (Carbonyl O and Methoxy O).

Synthetic Pathways

While direct isolation from natural sources is rare, the synthesis of 5-methoxy-6-methylpyridin-2-ol is reliably achieved through the Boekelheide Rearrangement of the corresponding pyridine N-oxide. This route is preferred for its regioselectivity and use of commercially available starting materials.

Protocol: The Modified Boekelheide Route

This protocol converts 5-Methoxy-2-methylpyridine (CAS 55270-47-8) into the target 2-pyridone.

Step 1: N-Oxidation

Reagents: 5-Methoxy-2-methylpyridine, m-Chloroperbenzoic acid (mCPBA), Dichloromethane (DCM).

-

Dissolve 5-methoxy-2-methylpyridine (1.0 eq) in DCM at 0°C.

-

Slowly add mCPBA (1.2 eq) to control the exotherm.

-

Stir at room temperature for 4-6 hours until TLC indicates consumption of starting material.

-

Workup: Wash with saturated NaHCO₃ to remove benzoic acid byproducts. Dry organic layer over Na₂SO₄ and concentrate to yield 5-methoxy-2-methylpyridine 1-oxide .

Step 2: Boekelheide Rearrangement (Acetoxylation)

Reagents: Acetic Anhydride (Ac₂O).

-

Suspend the N-oxide in excess Acetic Anhydride (solvent and reagent).

-

Heat to reflux (approx. 140°C) for 2-4 hours. Mechanism: O-acylation followed by [3,3]-sigmatropic rearrangement.

-

Remove excess Ac₂O under reduced pressure (azeotrope with toluene if necessary).

-

This yields the intermediate 2-acetoxy-5-methoxy-6-methylpyridine .

Step 3: Hydrolysis to Pyridone

Reagents: Methanol, 2M NaOH (aq).

-

Dissolve the crude acetate in Methanol.

-

Add 2M NaOH (2.0 eq) and stir at room temperature for 1 hour.

-

Acidification: Carefully adjust pH to ~6-7 using 1M HCl. The product, 5-Methoxy-6-methylpyridin-2(1H)-one , often precipitates as an off-white solid.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Synthesis Logic Diagram

Caption: Stepwise conversion via N-oxide activation and sigmatropic rearrangement.

Structural Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

1H NMR (DMSO-d₆, 400 MHz)

-

δ 11.0 - 11.5 ppm (br s, 1H): NH proton (diagnostic of pyridone form).

-

δ 7.1 - 7.3 ppm (d, 1H): Aromatic proton at C4.

-

δ 6.3 - 6.5 ppm (d, 1H): Aromatic proton at C3 (shielded by the adjacent carbonyl).

-

δ 3.7 - 3.8 ppm (s, 3H): Methoxy group (-OCH₃).

-

δ 2.1 - 2.3 ppm (s, 3H): Methyl group at C6.

Mass Spectrometry (LC-MS)[10]

-

Ionization: ESI+

-

Molecular Ion: [M+H]⁺ = 140.15 m/z.

-

Fragmentation: Loss of methyl radical (M-15) or CO (M-28) is common in pyridones.

Applications in Medicinal Chemistry

This scaffold acts as a versatile building block in drug discovery programs.[2]

-

Fragment-Based Drug Design (FBDD): The pyridone ring serves as a robust hydrogen bond donor/acceptor motif that mimics peptide bonds, making it ideal for binding to kinase hinge regions or protease active sites.

-

Solubility Enhancement: Replacing a phenyl ring with a 5-methoxy-2-pyridone core often lowers LogP and improves aqueous solubility while maintaining aromaticity.

-

Metabolic Stability: The 6-methyl group blocks metabolic oxidation at the alpha-position, a common soft spot in pyridine drugs.

-

Specific Targets:

-

HIV Integrase Inhibitors: Similar cores are found in second-generation integrase strand transfer inhibitors (INSTIs).

-

Antifungals: Used in the synthesis of nikkomycin analogues.

-

References

-

Boekelheide Rearrangement: Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society.[3] Link

-

Pyridone Tautomerism: Beak, P., et al. (1976). Protomeric equilibria in 2-hydroxypyridine systems. Journal of the American Chemical Society.[3] Link

-

CAS Registry Data: ChemicalBook Entry for CAS 33252-69-6. Link

-

Starting Material Source: PubChem Compound Summary for 5-Methoxy-2-methylpyridine (CAS 55270-47-8). Link

Sources

Technical Deep Dive: Tautomeric Dynamics of 5-Methoxy-6-methylpyridin-2-ol

[1]

Executive Summary

The structural integrity of 5-Methoxy-6-methylpyridin-2-ol is defined by a dynamic prototropic equilibrium between its lactim (2-hydroxypyridine) and lactam (2-pyridone) forms.[1] While often represented in chemical databases as the aromatic hydroxypyridine, experimental and computational evidence confirms that the 2-pyridone (lactam) tautomer predominates in the solid state, biological matrices, and polar protic solvents.

For drug development professionals, treating this molecule as a static aromatic system is a critical error.[1] The lactam form alters the hydrogen bond donor/acceptor profile (HBD/HBA) and significantly impacts ligand-protein binding kinetics.[1] This guide synthesizes the electronic effects of the 5-methoxy and 6-methyl substituents and provides a self-validating protocol for determining the tautomeric ratio (

Molecular Mechanics & Substituent Effects[1]

The tautomerization involves the 1,3-migration of a proton between the ring nitrogen and the exocyclic oxygen. The equilibrium constant

The Core Equilibrium

-

Lactim (Hydroxypyridine): Maintains full

-electron aromaticity of the pyridine ring.[1] Energetically favored in the gas phase and non-polar solvents (e.g., cyclohexane, gas phase -

Lactam (Pyridone): Sacrifices some aromatic stabilization energy (ASE) but gains stability through a strong amide-like resonance contribution and high dipolar character (

D).[1] Energetically favored in polar solvents and solid state due to intermolecular hydrogen bonding (dimerization).[1]

Substituent Influence (5-OMe, 6-Me)

The specific substitution pattern of 5-Methoxy-6-methylpyridin-2-ol creates a unique electronic environment that generally biases the equilibrium toward the lactam :

-

5-Methoxy Effect (Electronic Push):

-

The methoxy group at C5 is para to the carbonyl carbon (C2).[1]

-

Mechanism: Through resonance (+M effect), the oxygen lone pair of the methoxy group donates electron density into the ring system. This donation stabilizes the electron-deficient carbonyl carbon of the lactam form more effectively than it stabilizes the electron-rich pyridine ring of the lactim form.[1]

-

Result: Increases

(favors Pyridone).[1]

-

-

6-Methyl Effect (Steric & Inductive):

-

The methyl group at C6 is adjacent to the nitrogen center.[1]

-

Mechanism: While bulky substituents at C6 can sometimes destabilize the lactam due to steric clash with the N-H, a methyl group is insufficiently bulky to disrupt the planar lactam structure. Inductively (+I), it increases electron density on the nitrogen, making the N-H bond slightly more robust.

-

Result: Minor stabilization of the Lactam compared to unsubstituted analogs.

-

Visualization: Tautomeric Pathways & Resonance

The following diagram illustrates the resonance stabilization provided by the 5-OMe group in the lactam form.[1]

Caption: Mechanistic pathway showing the 5-OMe resonance stabilization shifting equilibrium toward the Lactam form in polar media.

Thermodynamics & Phase Dependence

The physical state of the sample dictates the dominant species. This is critical for analytical characterization and formulation.[1]

| Phase | Dominant Tautomer | Driving Force | Analytical Marker |

| Solid State | Lactam (Pyridone) | Formation of centrosymmetric H-bonded dimers (N-H[1]···O=C). | X-ray: C2-O bond length ~1.24 Å (double bond character).[1] |

| Non-Polar Solution (CDCl₃) | Mixture / Lactim | Low dielectric constant ( | NMR: |

| Polar Solution (DMSO, H₂O) | Lactam (Pyridone) | High | NMR: |

| Gas Phase | Lactim (Hydroxypyridine) | Intrinsic aromatic stability dominates in the absence of solvation. | IR: O-H stretch |

Experimental Protocols (Self-Validating)

To definitively determine the tautomeric ratio for your specific batch or formulation, rely on NMR Solvatochromism and UV-Vis Ratio Determination .[1]

Protocol A: NMR Solvatochromism (Qualitative/Semi-Quantitative)

Use this for rapid identification of the dominant species in solution.

-

Preparation: Dissolve 5 mg of 5-Methoxy-6-methylpyridin-2-ol in 0.6 mL of DMSO-d6 (polar) and a separate sample in CDCl₃ (non-polar).

-

Acquisition: Run ¹H-NMR and ¹³C-NMR.

-

Analysis (Validation Check):

-

Lactam Marker (DMSO-d6): Look for a broad singlet around 11.0–13.0 ppm (N-H).[1] The C2 carbonyl carbon in ¹³C will appear downfield (typically 162–166 ppm ).

-

Lactim Marker (CDCl₃): Look for the absence of N-H and potentially an O-H signal (often broad/invisible). The C2 carbon will shift upfield slightly (158–161 ppm ) compared to the carbonyl form, though this shift is subtle.

-

Coupling Constant (

): In the lactam form, the coupling between ring protons (if adjacent) typically differs from the aromatic pyridine coupling. For this specific scaffold, monitor the C3-H and C4-H coupling if applicable (though C5/C6 are substituted, C3/C4 are the remaining protons).[1]

-

Protocol B: UV-Vis "Fixed Derivative" Method (Quantitative)

Use this to calculate the exact equilibrium constant

Concept: The UV spectrum of the tautomeric mixture is a linear combination of the individual tautomers. Since you cannot isolate them, you synthesize "fixed" methylated derivatives that cannot tautomerize.[1]

Step-by-Step Workflow:

-

Synthesis of Standards:

-

Measurement:

-

Calculation:

Visualization: Experimental Workflow

Caption: Dual-stream workflow for qualitative identification (NMR) and quantitative calculation (UV-Vis) of tautomeric ratios.

Implications for Drug Design

Ignoring the tautomeric preference of 5-Methoxy-6-methylpyridin-2-ol can lead to erroneous pharmacophore modeling.[1]

-

Binding Affinity: The Lactam form is a hydrogen bond donor (via N-H) and acceptor (via C=O).[1] The Lactim form is only a hydrogen bond donor (via O-H) and acceptor (via ring N).

-

Critical Note: If your protein pocket requires an H-bond acceptor at the nitrogen position, the Lactam form will penalize binding (as the N is protonated).[1]

-

-

Isosteres: The 5-methoxy-6-methyl-2-pyridone scaffold is often used as an isostere for substituted benzenes or pyrimidines to improve solubility (lower LogP due to polarity) and metabolic stability.[1]

-

Permeability: The neutral Lactim form (favored in lipid bilayers) may facilitate membrane crossing, while the Lactam form (favored in cytosol) dominates solubility.[1] This "chameleon" effect can enhance bioavailability.[1]

References

-

Alhatem, A. A. (2018).[1][3] Tautomeric Equilibria of Substituted 2-Pyridone/2-Hydroxypyridine in the Gas and Aqueous Phases.[1][3] Chemical Science International Journal, 23(4), 1-11.[1][3] Link[1][3]

-

BenchChem Technical Support. (2025). An In-depth Technical Guide to the Tautomerism and Stability of 5-Methylpyridin-2(1H)-one. BenchChem Technical Guides. Link[1]

-

WuXi Biology. (2020).[1] Magical Power of Quantum Mechanics: Tautomerism of 2-Hydroxypyridine and 2-Pyridone.[1][4][5][6] WuXi AppTec. Link

-

Katritzky, A. R., et al. (1991).[1] Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329.[1] Link

-

Chiodi, D., & Ishihara, Y. (2024).[1][7] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[1][7] Link[1]

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. 5-Methylpyridin-2(1H)-one | 91914-06-6 | Benchchem [benchchem.com]

- 3. journalcsij.com [journalcsij.com]

- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How about Tautomers? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. wuxibiology.com [wuxibiology.com]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability and Tautomeric Equilibrium of 5-Methoxy-6-methylpyridin-2-OL: A Comprehensive Technical Guide

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic stability of highly functionalized N-heterocycles is critical for predicting reactivity, bioavailability, and receptor-binding affinity. 5-Methoxy-6-methylpyridin-2-ol (CAS: 33252-69-6) presents a complex thermodynamic landscape governed by the classic lactam-lactim (2-pyridone

Structural and Thermodynamic Fundamentals

The core thermodynamic feature of 5-methoxy-6-methylpyridin-2-ol is the proton-transfer equilibrium between its lactim (2-hydroxypyridine) and lactam (2-pyridone) forms. In the unsubstituted parent system, the gas-phase internal energy difference is approximately 3 kJ/mol in favor of the enol (lactim) form, primarily due to the minimization of electrostatic repulsion and steric hindrance[1].

However, thermodynamic stability is not static; it is a dynamic function of substituent effects, solvent polarity, and phase state. For 5-methoxy-6-methylpyridin-2-ol, the equilibrium is heavily manipulated by its functional groups.

Substituent Causality: The 5-Methoxy and 6-Methyl Effects

The specific placement of substituents on the pyridine ring dictates the thermodynamic minimum through a combination of inductive effects, resonance, and Pauli repulsion relief:

-

The 6-Methyl Steric and Inductive Effect: Substituents at the C6 position exert the most profound influence on tautomeric preference. While electron-withdrawing groups drive the equilibrium toward the pyridinol tautomer, electron-donating groups like the 6-methyl moiety strongly favor the pyridone tautomer[2]. Despite the potential steric clash between the C6-methyl group and the adjacent N-H bond in the lactam form, crystallographic evidence of the parent 6-methyl-2-pyridone confirms it exists exclusively as the pyridone tautomer in the solid state, forming infinite hydrogen-bonded chains[3].

-

The 5-Methoxy Resonance Effect: The methoxy group at C5 acts as a strong

-donor via resonance (+R effect). This increases the electron density at the para-related nitrogen atom, which reduces the acidity of the N-H bond and stabilizes the charge-separated resonance structures of the lactam form[4].

Caption: Thermodynamic cycle of lactam-lactim tautomerization and dimerization pathways.

Solvent-Mediated Thermodynamic Inversion

Solvation plays a critical role in inverting the gas-phase preference. The dipole moment of the 2-pyridone form (~5.3–6.0 Debye) is significantly higher than that of the 2-hydroxypyridine form (~1.6–1.8 Debye). Consequently, polar solvents preferentially solvate the lactam form via robust hydrogen bonding. The presence of water molecules strongly reduces the tautomerization barrier, shifting the equilibrium constant (

Quantitative Thermodynamic Profile

The table below summarizes the representative thermodynamic parameters (

| Environment | Dominant Tautomer | |||

| Gas Phase | +4.2 | +2.1 | -2.1 | Lactim (2-Hydroxypyridine) |

| Cyclohexane (Non-polar) | -1.5 | -3.0 | -1.5 | Mixed / Lactam Favored |

| DMSO (Polar Aprotic) | -12.4 | -15.2 | -2.8 | Lactam (2-Pyridone) |

| Water (Polar Protic) | -18.6 | -22.4 | -3.8 | Lactam (2-Pyridone) |

Note: Negative

Self-Validating Experimental Workflows

To ensure scientific integrity, thermodynamic data must be derived from self-validating systems. As an application scientist, relying on a single analytical method introduces systemic risk. The following dual-workflow approach utilizes empirical NMR data cross-validated by first-principles quantum mechanics.

Protocol A: Solution-State VT-NMR Thermodynamics

Variable-Temperature NMR (VT-NMR) allows for the extraction of enthalpy (

-

Sample Preparation: Dissolve 5 mg of ultra-pure (>99%) 5-methoxy-6-methylpyridin-2-ol in 0.6 mL of anhydrous DMSO-

(polar) and Toluene- -

Data Acquisition: Acquire

H and -

Signal Integration: Monitor the chemical shift of the C6-methyl protons. In the fast-exchange regime, the observed shift (

) is a population-weighted average of the lactim ( -

Thermodynamic Extraction: Calculate the equilibrium constant

at each temperature. Plot

Protocol B: DFT Computational Validation

To isolate intrinsic molecular stability from solvent and dimerization effects, Density Functional Theory (DFT) is employed.

-

Geometry Optimization: Utilize the M06-2X functional with a 6-311++G(d,p) basis set. Causality: The M06-2X functional is specifically parameterized to accurately capture non-covalent interactions and hyperconjugation, which are critical for resolving the subtle energy differences in tautomers.

-

Frequency Analysis (Self-Validation): Perform vibrational frequency calculations on all optimized geometries. The absence of imaginary frequencies validates that the structures are true local minima, while extracting the Zero-Point Energy (ZPE) provides necessary thermodynamic corrections.

-

Solvation Modeling: Apply the Solvation Model based on Density (SMD) to simulate cyclohexane and water environments. Correlate the computed

with the empirical VT-NMR data to confirm the theoretical model's accuracy.

Caption: Self-validating experimental and computational workflow for thermodynamic profiling.

Conclusion

The thermodynamic stability of 5-methoxy-6-methylpyridin-2-ol is a delicate balance of intrinsic electronic effects and extrinsic environmental factors. While the gas phase slightly favors the 2-hydroxypyridine tautomer, the electron-donating nature of the 5-methoxy and 6-methyl groups—combined with the high dielectric constant of polar solvents—drives a massive thermodynamic inversion toward the 2-pyridone lactam form. By employing the rigorous, self-validating VT-NMR and DFT protocols outlined above, researchers can confidently map the thermodynamic boundaries of this critical pharmaceutical intermediate.

References

-

The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit Source: MDPI URL:[Link]

-

Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

-

6-Methyl-2-pyridone: an elusive structure finally solved Source: IUCr Journals URL:[Link]

-

How about Tautomers? Source: WuXi Biology URL:[Link]

-

6-Methyl-2-pyridone: an elusive structure finally solved (Supplementary Data) Source: ResearchGate URL:[Link]

Sources

- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit [mdpi.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01588B [pubs.rsc.org]

- 5. wuxibiology.com [wuxibiology.com]

Thermodynamic and Empirical Solubility Profiling of 5-Methoxy-6-methylpyridin-2-ol in Organic Solvents

Abstract: 5-Methoxy-6-methylpyridin-2-ol (CAS: 33252-69-6) is a highly specialized N-heterocyclic building block utilized in advanced pharmaceutical synthesis. Profiling its solubility is non-trivial due to the dynamic lactam-lactim tautomerism inherent to 2-hydroxypyridine derivatives. This whitepaper provides a rigorous, field-proven framework for understanding, predicting, and empirically validating the solubility profile of this compound across various organic solvents.

Mechanistic Basis of Solubility: The Tautomeric Shift

The fundamental challenge in dissolving 5-Methoxy-6-methylpyridin-2-ol lies in its structural duality. Like all 2-pyridinol derivatives, the molecule exists in a dynamic equilibrium between the aromatic 2-pyridinol (lactim) form and the cyclic amide 2-pyridone (lactam) form.

In the solid state, the [1], forming highly stable, hydrogen-bonded dimers. To achieve dissolution, a solvent must possess sufficient hydrogen-bond accepting or donating capacity to disrupt these dimers. The presence of the 5-methoxy group introduces an electron-donating resonance effect, which slightly increases the polarity of the lactam form, while the 6-methyl group provides steric hindrance adjacent to the nitrogen center. According to[2], such substituent effects directly modulate the position of the tautomeric equilibrium and, consequently, the compound's solvation thermodynamics.

Figure 1: Tautomeric equilibrium of 5-Methoxy-6-methylpyridin-2-ol and solvent-driven dimerization.

Solvent Selection and Predictive Profiling

As a Senior Application Scientist, I approach solvent selection not through trial and error, but through thermodynamic rationale. Non-polar solvents (e.g., hexane, toluene) fail to dissolve this compound because their solvation energy is insufficient to overcome the high crystal lattice energy of the hydrogen-bonded pyridone dimers. Conversely, polar protic solvents (e.g., methanol) and highly polar aprotic solvents (e.g., DMSO) actively participate in hydrogen bonding, breaking the dimers and stabilizing the monomeric species. This behavior is consistent with the [3].

Table 1: Solvent Profiling based on Dielectric Constant and Predicted Solubility Behavior

| Solvent | Dielectric Constant ( | Dominant Solvated Tautomer | Predicted Solubility | Thermodynamic Rationale |

| Methanol | 32.7 | 2-Pyridone | High (>50 mg/mL) | Strong H-bond donor/acceptor disrupts crystal lattice dimers. |

| DMSO | 46.7 | 2-Pyridone | Very High (>100 mg/mL) | High polarity stabilizes the lactam dipole; strong H-bond acceptor. |

| Ethyl Acetate | 6.0 | Mixed Equilibrium | Moderate (10-20 mg/mL) | Moderate H-bond acceptor, but lacks H-bond donating capability. |

| Toluene | 2.4 | 2-Pyridinol | Low (<5 mg/mL) | Non-polar environment promotes H-bonded dimerization and precipitation. |

| Hexane | 1.9 | 2-Pyridinol | Very Low (<1 mg/mL) | Incapable of breaking the robust intermolecular hydrogen bonds. |

Self-Validating Experimental Protocol: The Isothermal Shake-Flask Method

To generate reliable, publication-grade solubility data, the methodology must be self-validating. The following protocol eliminates common kinetic artifacts that plague high-throughput solubility screens.

Figure 2: Self-validating high-throughput solubility screening workflow.

Step-by-Step Methodology:

-

Preparation of Suspension: Add an excess of 5-Methoxy-6-methylpyridin-2-ol (approx. 200 mg) to 1.0 mL of the target organic solvent in a sealed 2 mL glass HPLC vial.

-

Causality: An excess ensures the system reaches true thermodynamic saturation rather than a kinetic dissolution limit.

-

-

Isothermal Equilibration: Place the vials in a thermostated orbital shaker at the target temperature (e.g., 25.0 ± 0.1 °C) and agitate at 500 RPM for 48 hours.

-

Causality: The 48-hour window is critical. Tautomeric shifts and the disruption of [4] can be kinetically slow. Shorter equilibration times often yield false "kinetic solubility" readings.

-

-

Phase Separation: Centrifuge the samples at 10,000 RPM for 15 minutes using a thermostated centrifuge set to the exact equilibration temperature.

-

Causality: Why avoid syringe filtration? Pushing a saturated solution through a filter membrane creates localized pressure drops and temperature fluctuations, frequently inducing premature precipitation of the highly crystalline pyridone tautomer and artificially lowering the measured solubility.

-

-

Aliquot and Dilution: Immediately extract a precise aliquot (e.g., 50 µL) of the clear supernatant and dilute it into a compatible mobile phase (e.g., 50:50 Water:Acetonitrile) to halt any further precipitation.

-

HPLC-UV Quantification: Quantify the concentration against a multi-point external calibration curve.

-

Solid-State Verification (Critical Step): Recover the residual solid from the bottom of the vial, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD).

-

Causality: Solvents can induce polymorphic transitions or form solvates. If the crystal lattice of the residual solid differs from the starting material, your measured solubility corresponds to the new polymorph/solvate, not the original API.

-

Quantitative Solubility Data & Temperature Dependence

Understanding the temperature dependence of solubility is vital for designing crystallization and purification processes. The data below represents the projected empirical solubility profile based on the van't Hoff equation, demonstrating the exponential relationship between temperature and solubility in protic vs. aprotic environments.

Table 2: Projected Temperature-Dependent Solubility Profile

| Temperature (°C) | Solubility in Methanol (mg/mL) | Solubility in Ethyl Acetate (mg/mL) |

| 5 | 22.4 | 4.1 |

| 20 | 45.8 | 12.5 |

| 35 | 88.2 | 28.3 |

| 50 | 156.4 | 55.7 |

Note: The steeper solubility curve in methanol indicates a higher entropy of dissolution, driven by the solvent's ability to fully solvate the individual tautomeric monomers.

Conclusion

The solubility profile of 5-Methoxy-6-methylpyridin-2-ol is intrinsically linked to its tautomeric behavior. By leveraging polar protic solvents to disrupt intermolecular hydrogen bonding and employing a rigorously controlled, self-validating shake-flask methodology, researchers can obtain accurate thermodynamic data essential for downstream drug development and chemical synthesis.

References

-

2-Pyridone - Wikipedia . Wikipedia. Retrieved from [Link]

-

Theoretical Investigation of Tautomerism of 2- and 4-Pyridones: Origin, Substituent and Solvent Effects . ResearchGate / Int. J. Mol. Sci. Retrieved from[Link]

-

2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis . RSC Publishing. Retrieved from[Link]

-

Preparation of Tautomer-Pure Molecular Beams by Electrostatic Deflection . ACS Publications (The Journal of Physical Chemistry Letters). Retrieved from[Link]

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01190A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Structural Chemistry & Tautomeric Equilibrium

Physicochemical Profiling: pKa and Tautomerism of 5-Methoxy-6-methylpyridin-2-ol

Executive Summary This technical guide provides a comprehensive analysis of the ionization constants (pKa) and tautomeric behavior of 5-Methoxy-6-methylpyridin-2-ol (CAS: 33252-69-6).[1] For researchers in medicinal chemistry, understanding the acid-base profile of this scaffold is critical for optimizing solubility, membrane permeability, and ligand-target interactions.[1] This compound exhibits amphoteric character with a dominant pyridone tautomer in aqueous solution, influencing its hydrogen bonding capacity and lipophilicity (logD) at physiological pH.[1]

The core challenge in characterizing 5-Methoxy-6-methylpyridin-2-ol lies in its tautomerism.[1] While the nomenclature suggests a "pyridin-2-ol" (hydroxyl) structure, the compound exists in a dynamic equilibrium with its "2-pyridone" (amide-like) form.[1]

In aqueous media and the crystalline state, the 2-pyridone tautomer is thermodynamically favored due to the significant resonance stabilization energy of the amide-like moiety.[1] This dictates that the measured pKa values correspond to the protonation/deprotonation events of the pyridone species rather than the discrete hydroxypyridine.[1]

Tautomeric & Ionization Pathway[1]

Figure 1: Tautomeric equilibrium and ionization pathways.[1] The 2-pyridone form dominates at physiological pH.[1]

pKa Data Analysis

The ionization profile of 5-Methoxy-6-methylpyridin-2-ol is characterized by two distinct pKa values: a very weak basic pKa and a weak acidic pKa.[1]

Table 1: Physicochemical Constants

| Parameter | Value | Confidence | Mechanistic Context |

| pKa₁ (Basic) | ~1.0 – 2.0 | Estimated | Protonation of the carbonyl oxygen (O-protonation) in the pyridone form.[1] |

| pKa₂ (Acidic) | 11.75 ± 0.10 | Predicted | Deprotonation of the ring nitrogen (N-H) in the pyridone form to yield the anion.[1] |

| Physiological State | Neutral | High | At pH 7.4, the molecule is >99.9% neutral, maximizing membrane permeability.[1] |

Mechanistic Insights

-

Acidic pKa (11.75): The high pKa value reflects the stability of the N-H bond in the pyridone ring.[1] The 5-methoxy group (electron-donating by resonance) and 6-methyl group (electron-donating by induction) slightly destabilize the resulting anion compared to unsubstituted 2-pyridone (pKa ~11.6), leading to a marginally higher pKa.[1]

-

Basic pKa (~1.5): Protonation occurs at the carbonyl oxygen rather than the nitrogen.[1] The electron-donating effects of the 5-OMe and 6-Me substituents increase the electron density at the carbonyl oxygen, likely raising the basic pKa slightly above that of unsubstituted 2-pyridone (pKa ~0.75).[1]

Implications for Drug Design

1. Solubility & Formulation:

-

pH < 2: Solubility increases significantly due to cation formation.[1]

-

pH 2 – 10: The compound exhibits minimum solubility (intrinsic solubility,

) as it exists as a neutral species.[1] -

pH > 12: Solubility increases again due to anion formation, though this pH range is rarely useful for formulation.[1]

2. Membrane Permeability: Since the compound is neutral at physiological pH (7.4), it is expected to have high passive permeability, assuming the logP is within an optimal range (Predicted logP ~ 1.2 - 1.6).[1]

3. Bioisosterism: The 5-methoxy-6-methyl-2-pyridone scaffold acts as a bioisostere for phenyl rings or other heteroaromatics, offering a hydrogen bond donor (N-H) and acceptor (C=O) vector that can engage in specific binding interactions with protein targets.[1]

Experimental Determination Protocol

Due to the extreme values of the pKa (very low and very high) and potential low aqueous solubility, standard potentiometric titration may yield noisy data.[1] UV-Metric Titration or NMR-pH Titration are the gold-standard methods for this compound type.[1]

Recommended Workflow: UV-Metric Titration (e.g., Sirius T3)[1]

This method leverages the distinct UV absorbance spectra of the ionized vs. neutral species.[1]

Figure 2: UV-Metric titration workflow for accurate pKa determination of low-solubility ampholytes.

Protocol Steps:

-

Solubilization: Prepare a 10 mM stock solution in DMSO.

-

Titration Media: Perform titrations in varying ratios of water/methanol or water/dioxane (e.g., 20%, 40%, 60%) if aqueous solubility is too low.[1]

-

Data Collection: Measure UV absorbance shifts. The carbonyl chromophore will show a bathochromic shift upon protonation (acidic end) and a hypsochromic shift upon deprotonation (basic end).[1]

-

Extrapolation: Use the Yasuda-Shedlovsky equation to extrapolate the apparent pKa (

) measured in co-solvent mixtures back to pure aqueous conditions (

References

-

ChemicalBook. (2025).[1] 5-Methoxy-6-methylpyridin-2-ol Properties and Predicted pKa. Retrieved from [1]

-

PubChem. (2025).[1][2][3][4][5] 2-Hydroxy-5-methylpyridine (Analogous Data).[1][5][6] National Library of Medicine.[1] Retrieved from [1]

-

IUPAC. (2025).[1][4][5] Dissociation Constants of Organic Bases in Aqueous Solution.[1] IUPAC-NIST Data.[1] Retrieved from [1]

-

Leito, I., et al. (2019).[1] Experimental basicity data in non-aqueous media.[1][7] University of Tartu.[1] Retrieved from

Sources

- 1. 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methoxy-2-methylpyridine | C7H9NO | CID 13358777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-羟基-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

Technical Monograph: Biological Potential of Methoxy-Methylpyridin-2-ol Derivatives

Executive Summary

The methoxy-methylpyridin-2-ol scaffold (often existing in equilibrium with its tautomer, methoxy-methylpyridin-2-one ) represents a "privileged structure" in medicinal chemistry. This heterocyclic core is ubiquitous in natural products (e.g., Ricinine, Tenellin) and serves as a critical pharmacophore in synthetic therapeutics. Its biological versatility stems from its ability to function as both a hydrogen bond donor/acceptor and a metal chelator, modulated by the electronic donation of the methoxy group and the lipophilic tuning of the methyl substituent.

This guide analyzes the structure-activity relationships (SAR), pharmacological applications (antimicrobial, analgesic, and anticancer), and experimental protocols for evaluating these derivatives.

Chemical Fundamentals & SAR Analysis

The Tautomeric Equilibrium

The biological activity of this class is governed by the prototropic tautomerism between the pyridin-2-ol (aromatic) and pyridin-2-one (amide-like) forms. In physiological solution, the 2-pyridone form generally predominates. However, the 2-ol form is often the active species in metal coordination (e.g., metalloenzyme inhibition) or specific hydrophobic binding pockets.

-

Methoxy Group (-OCH₃): Acts as a strong electron-donating group (EDG). It increases the electron density of the ring, enhancing the basicity of the nitrogen and the nucleophilicity of the oxygen. It also serves as a hydrogen bond acceptor.

-

Methyl Group (-CH₃): Provides steric bulk and lipophilicity, crucial for fitting into hydrophobic pockets (e.g., ATP-binding sites of kinases) and improving membrane permeability.

Visualization: SAR & Tautomerism

The following diagram illustrates the tautomeric relationship and the functional roles of the substituents.

Caption: Tautomeric equilibrium and substituent effects on the pharmacological profile of methoxy-methylpyridin-2-ol derivatives.

Pharmacological Profiles[4][5]

Antimicrobial & Antifungal Activity

Derivatives containing the pyridin-2-one core, particularly those substituted with methoxy groups, have demonstrated significant antimicrobial potential.[1] The mechanism often involves the disruption of bacterial biofilms or interference with metal-dependent bacterial enzymes.

-

Mechanism: Schiff base derivatives of 2-methoxy-6-methylpyridin-3-ol have been synthesized to chelate transition metals (Cu, Zn), creating complexes that generate reactive oxygen species (ROS) or disrupt cell wall synthesis [1].

-

Natural Analogs: The fungal metabolite Tenellin contains a hydroxylated pyridone core similar to these derivatives, known for inhibiting cell wall biosynthesis.

Analgesic & Anti-Inflammatory Activity

Research indicates that specific 3,5-disubstituted pyridin-2-ones exhibit potent anti-allodynic effects. In a study involving the capsaicin pain model in rats, a 2-methoxypyridine derivative (Compound 36) demonstrated enhanced analgesic effects compared to reference standards.[2] This suggests that the methoxy group is critical for modulating the receptor affinity involved in nociception [2].

Phytotoxicity & Herbicidal Potential

Derivatives such as 4-hydroxy-6-methylpyridin-2-one are precursors to potent phytotoxins. These compounds inhibit radicle growth in dicotyledonous species (e.g., Cucumis sativus). The structural similarity to commercial herbicides like Fluridone suggests a mechanism involving the inhibition of phytoene desaturase, an enzyme critical for carotenoid biosynthesis [3].

Experimental Protocols

Synthesis of Methoxy-Methylpyridin-2-ones

A robust synthetic route involves the condensation of dehydroacetic acid or the lithiation of 4-methoxy-2-pyridone.

Protocol: Lithiation-Directed Synthesis

-

Starting Material: Dissolve 4-methoxy-2-pyridone in anhydrous THF under inert atmosphere (N₂).

-

Lithiation: Cool to -78°C and add n-butyllithium (1.1 eq) dropwise. Stir for 1 hour. This selectively lithiates the C-3 position [4].[3]

-

Electrophile Addition: Add the desired electrophile (e.g., Methyl iodide for methylation, or an aldehyde).

-

Quenching: Warm to room temperature and quench with saturated NH₄Cl.

-

Purification: Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography.

Caption: Lithiation-directed functionalization of the pyridone core for library generation.

Biological Assay: Minimum Inhibitory Concentration (MIC)

To validate antimicrobial activity, the microbroth dilution method is the gold standard.

-

Preparation: Dissolve test compounds in DMSO (stock 10 mg/mL).

-

Dilution: Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (range: 512 µg/mL to 0.5 µg/mL).

-

Inoculation: Add bacterial suspension (S. aureus or E. coli) adjusted to 5 x 10⁵ CFU/mL to each well.

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth; Pink = Growth) [5].

Biological Assay: MTT Cytotoxicity Screen

For anticancer assessment against cell lines (e.g., HeLa, MCF-7).

-

Seeding: Plate cells (5 x 10³ cells/well) in 96-well plates; incubate 24h.

-

Treatment: Treat with graded concentrations of the methoxy-methylpyridin derivative (0.1–100 µM) for 48h.

-

MTT Addition: Add MTT reagent (5 mg/mL in PBS); incubate 4h at 37°C.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Quantification: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression [6].

Quantitative Data Summary

The following table summarizes reported biological activities for key derivatives within this structural class.

| Compound Class | Substituents | Target/Model | Activity Metric | Ref |

| Pyridin-2-one | 2-Methoxy | Rat Capsaicin Model (Analgesic) | >60% Inhibition (Allodynia) | [2] |

| Schiff Base | 2-Methoxy-4-((3-methyl...)) | S. aureus (Antibacterial) | High Potency (Qualitative) | [1] |

| Pyridin-2-one | 4-Hydroxy-6-methyl | C. sativus (Phytotoxicity) | 45% Root Growth Inhibition | [3] |

| Quinoline | 6-Methoxy-2-methyl | E. coli (Antibacterial) | MIC = 15.63 µg/mL | [6] |

References

-

Synthesis, Characterization, Antimicrobial and Anticancer Studies of Metal Complexes of 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol. PubMed.

-

Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect. PubMed Central.

-

Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. PubMed Central.

-

Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin. RSC Publishing.

-

Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. ResearchGate.

-

Biological activity of 6-methoxy-2-methylquinoline-4-thiol. BenchChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Technical Safety & Handling Guide: 5-Methoxy-6-methylpyridin-2-ol

Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and drug development professionals.

CAS: 33252-69-6 | A Senior Scientist’s Protocol

Executive Summary: Beyond the GHS Label

In the high-stakes environment of drug discovery, 5-Methoxy-6-methylpyridin-2-ol (C₇H₉NO₂) is more than a reagent; it is a versatile heterocyclic scaffold often utilized in the synthesis of kinase inhibitors and neurological agents. While standard Safety Data Sheets (SDS) classify it generically as an irritant, the application scientist must recognize its tautomeric duality .

This compound exists in a dynamic equilibrium between its pyridin-2-ol (aromatic enol) and 6-methyl-5-methoxy-2-pyridone (amide-like keto) forms. This guide bridges the gap between regulatory compliance and experimental success, providing a self-validating framework for handling, storage, and analytical verification.

Chemical Identity & Tautomeric Dynamics

To handle this compound safely and effectively, one must understand its structural behavior. In the solid state, 2-hydroxypyridines predominantly exist as 2-pyridones due to strong intermolecular hydrogen bonding (dimerization), which significantly elevates the melting point and lowers solubility in non-polar solvents.

Physicochemical Profile

| Parameter | Technical Specification |

| CAS Number | 33252-69-6 |

| IUPAC Name | 5-Methoxy-6-methylpyridin-2-ol (or 5-Methoxy-6-methyl-1H-pyridin-2-one) |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, DMF, Methanol; Poor in Hexanes, Water (pH dependent) |

| pKa (Predicted) | ~11.75 (OH/NH deprotonation) |

Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium that dictates this compound's reactivity and spectroscopic signature.

Figure 1: Tautomeric shift between the hydroxy-pyridine and pyridone forms. In DMSO-d6 NMR, expect to see the amide-like behavior (NH signal).

Hazard Identification & Mechanistic Toxicology

While classified as a Category 2 Skin/Eye Irritant , the specific hazards stem from the compound's ability to act as a hydrogen bond donor/acceptor, potentially disrupting lipid bilayers in mucous membranes.

GHS Classification (H-Codes)

Senior Scientist’s Risk Assessment

-

Dust Hazard: As a high-melting solid, the primary risk is particulate inhalation . The pyridone moiety can hydrogen bond with mucosal surfaces, leading to prolonged irritation that is difficult to wash away.

-

Dermal Absorption: The methoxy group increases lipophilicity compared to the parent pyridone, potentially enhancing dermal penetration.

-

Reactive Potential: The electron-rich ring (activated by -OMe and -Me) makes it susceptible to electrophilic attack, meaning it could react with biological electrophiles if absorbed in high quantities.

Self-Validating Safety Protocols

A protocol is only safe if it includes a mechanism to verify its own effectiveness.

A. Engineering Controls & PPE

-

Primary Barrier: All weighing and transfer operations must occur inside a certified chemical fume hood .

-

Glove Permeation Strategy:

-

Recommendation: Nitrile gloves (minimum thickness 0.11 mm).

-

Validation: Check gloves for discoloration or hardening after 15 minutes of use. If observed, double-glove or switch to laminate gloves.

-

-

Respiratory: If working outside a hood (not recommended), a P95/P3 particulate respirator is mandatory.

B. Handling & Solubilization Workflow

-

Weighing: Use an anti-static gun if the powder is fluffy/electrostatic to prevent dispersion.

-

Solvent Choice: Dissolve in DMSO or DMF for stock solutions.

-

Why? These solvents stabilize the pyridone form and prevent precipitation.

-

-

Quenching: Treat spills with dilute aqueous bicarbonate before wiping to neutralize any potential acidity and ensure solubility for removal.

Emergency Response Logic

In the event of exposure, the response must be immediate and chemically logical.

Figure 2: Logical decision tree for immediate exposure response.

Storage, Stability & Disposal[4][8]

-

Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Reasoning: The electron-rich ring is susceptible to slow oxidation over time. The "2-ol" proton is labile; moisture can induce hydrate formation, altering stoichiometry.

-

-

Disposal: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides, NOx, will be generated).

Analytical Validation (QC)

To ensure the identity and purity of 5-Methoxy-6-methylpyridin-2-ol, use the following self-validating analytical methods.

A. 1H-NMR (DMSO-d6)

-

Diagnostic Signals:

-

δ ~11.0–12.0 ppm (Broad Singlet): Represents the NH proton of the pyridone tautomer (confirms tautomeric state).

-

δ ~3.7–3.9 ppm (Singlet): Methoxy (-OCH₃) group.

-

δ ~2.1–2.3 ppm (Singlet): Methyl (-CH₃) group attached to the ring.

-

Aromatic Region: Two doublets (or singlets depending on resolution) representing the H3 and H4 protons.

-

-

Validation Check: If the NH peak is missing and an OH peak appears, check solvent water content or acidity.

B. HPLC Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Gradient Water (0.1% Formic Acid) / Acetonitrile.

-

Detection: UV at 254 nm and 280 nm (Pyridone ring absorption).

-

Retention Time: Expect early elution due to polarity (LogP < 1).

References

-

PubChem. (2025).[3][4] Compound Summary: 5-Methoxypyridin-2-ol (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

-

Fisher Scientific. (2023). Safety Data Sheet: 2-Hydroxy-6-methylpyridine. Retrieved from [Link]

(Note: Specific experimental melting points and spectral data for CAS 33252-69-6 are inferred from structural analogs and general pyridone chemistry where direct literature is scarce.)

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. 5-Methoxy-2-methylpyridine | C7H9NO | CID 13358777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methoxypyridin-2-ol | C6H7NO2 | CID 12279833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

The 2-Hydroxypyridine/2-Pyridone Scaffold in Drug Discovery: A Technical Review

Executive Summary

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational to the development of targeted therapeutics. Among these, the 2-hydroxypyridine/2-pyridone scaffold has emerged as a highly privileged motif. Functioning as a non-peptidic mimic and a versatile bioisostere for amides, phenyls, and pyrimidines, this scaffold is uniquely characterized by its dynamic physicochemical properties—specifically, its metabolic stability, tunable lipophilicity, and profound capacity for hydrogen bonding. This technical guide synthesizes the structural dynamics, biological applications, and advanced synthetic methodologies of 2-hydroxypyridine derivatives, providing a comprehensive resource for drug development professionals.

Structural Dynamics: The Lactam-Lactim Tautomerism

The pharmacological versatility of the 2-hydroxypyridine scaffold is intrinsically linked to its lactam-lactim tautomerism. The molecule exists in a dynamic equilibrium between the enol form (2-hydroxypyridine) and the keto form (2-pyridone).

Understanding the causality behind this equilibrium is critical for rational drug design. In the gas phase or non-polar environments, the bare molecule predominantly adopts the 2-hydroxypyridine (enol) form. However, in aqueous or physiological solutions, microsolvation fundamentally shifts the equilibrium toward the 2-pyridone (keto) tautomer [3]. This shift is thermodynamically driven by the stabilization of the lactam dipole through intermolecular hydrogen bonding with water molecules. Consequently, in the binding pockets of target receptors, the 2-pyridone form acts as a dual-action pharmacophore—capable of simultaneously serving as a hydrogen bond donor (via N-H) and a hydrogen bond acceptor (via C=O) [1].

Fig 1: Lactam-lactim tautomerism and its role in receptor binding dynamics.

Biological Activities & Target Interactions

The ability to meticulously tune the electronic and steric properties of the 2-pyridone ring has led to its successful application across diverse therapeutic areas.

Anticancer Activity

Highly functionalized 2-pyridone derivatives, particularly pyrano[3,2-c]pyridones synthesized via multicomponent reactions, have demonstrated potent apoptotic induction in cancer cell lines. Structure-activity relationship (SAR) studies indicate that halogenation (e.g., bromine at the 3-position of the phenyl ring) coupled with electron-donating groups significantly enhances cytotoxicity against HeLa and MCF-7 cell lines[1].

Antibacterial Efficacy (LpxC Inhibition)

Recent advancements have repurposed the 1-hydroxypyridin-2(1H)-one scaffold as a potent zinc-binding group (ZBG) to target metalloenzymes. For instance, derivative LP07 acts as a highly effective inhibitor of Pseudomonas aeruginosa by targeting LpxC, a zinc-dependent enzyme critical for lipid A biosynthesis. The pyridone core chelates the catalytic zinc ion more safely than traditional hydroxamates, avoiding off-target mammalian cytotoxicity [5].

Neurotransmitter Transporter Probes

The regiochemistry of the hydroxyl group on the pyridine ring drastically alters target affinity. In the development of radioligands for the norepinephrine transporter (NET), 2-hydroxypyridine derivatives (such as[125I]PYINXT) exhibited a binding affinity (

Quantitative Data Summary

| Compound Class / Designation | Primary Target / Cell Line | Key Structural Feature | Potency / Efficacy |

| Pyrano[3,2-c]pyridone (4a) | HeLa (Cervical Cancer) | 3-Br-4-NMe2C6H3 substituent | |

| Pyrano[3,2-c]pyridone (4b) | HeLa (Cervical Cancer) | 3-Br-4,5-(MeO)2C6H2 substituent | |

| [125I]PYINXT (8) | LLC-NET (Transporter) | 2-hydroxypyridine core | |

| LP07 | P. aeruginosa (LpxC) | p-propargyloxy group | MIC = 4-8 µg/mL [5] |

Synthetic Methodologies: Building the Scaffold

A persistent challenge in the synthesis of functionalized 2-pyridones is regioselectivity during alkylation. Direct alkylation of 2-hydroxypyridines often yields a difficult-to-separate mixture of N-alkylated and O-alkylated products due to the ambident nucleophilicity of the lactam-lactim system. To circumvent this, process chemists often utilize a "masked" 2-fluoropyridine derivative for N-alkylation, subsequently unveiling the hydroxyl/carbonyl functionality via hydrolysis [4].

Alternatively, Multicomponent Reactions (MCRs) have revolutionized the construction of the 2-pyridone core. MCRs are highly convergent, allowing three or more starting materials to form a single product in one pot. This approach eliminates the need to isolate reactive intermediates, thereby maximizing atom economy and minimizing solvent waste [1].

Fig 2: Mechanistic workflow of the three-component synthesis of Pyrano[3,2-c]pyridones.

Experimental Protocol: Three-Component Synthesis of Pyrano[3,2-c]pyridones

The following self-validating protocol details the synthesis of highly active anticancer pyrano[3,2-c]pyridone derivatives via a green MCR pathway. The use of ethanol as a solvent and the reliance on precipitation for purification ensures high throughput without the need for resource-intensive column chromatography [1].

Reagents Required:

-

Aromatic aldehyde (0.8 mmol)

-

Malononitrile (0.8 mmol)

-

4-Hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol)

-

Triethylamine (TEA) (45 mol%)

-

Absolute Ethanol (3 mL)

Step-by-Step Methodology:

-

Initiation: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (0.8 mmol) and malononitrile (0.8 mmol) in 3 mL of absolute ethanol.

-

Catalysis: Add triethylamine (45 mol%) to the stirring mixture. Causality Note: TEA acts as a thermodynamic sink, deprotonating the acidic methylene of malononitrile to drive the rapid formation of the Knoevenagel condensation adduct.

-

Component Integration: Immediately introduce 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol) to the reaction vessel.

-

Thermal Activation: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for exactly 50 minutes. Monitor the completion of the Michael addition and subsequent cyclization via TLC (Thin Layer Chromatography).

-

Isolation: Remove the flask from heat and allow the reaction mixture to cool slowly to room temperature. The thermodynamic stability of the final fused-ring product causes it to precipitate out of the ethanolic solution.

-

Purification: Filter the resulting precipitate under vacuum. Wash the filter cake with cold ethanol (

mL) to remove any residual TEA and unreacted starting materials. Dry under a vacuum to afford the pure pyrano[3,2-c]pyridone derivative (Yield: 75–98%).

References

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.RSC Advances / Semantic Scholar.

- (R)-N-Methyl-3-(3-125I-pyridin-2-yloxy)-3-phenylpropan-1-amine ([125I]PYINXT): a novel probe for norepinephrine transporters (NET).PubMed Central (PMC).

- Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone.ResearchGate.

- Some Items of Interest to Process R&D Chemists and Engineers (Synthesis of N-Alkylated 2-Pyridones).Organic Process Research & Development - ACS Publications.

- Development and Evaluation of 1-Hydroxypyridin-2(1H)-one Derivatives as Antibacterial Agents against Pathogenic Pseudomonas aeruginosa.ACS Publications.

Molecular weight and formula of 5-Methoxy-6-methylpyridin-2-OL

Executive Summary

5-Methoxy-6-methylpyridin-2-ol (C₇H₉NO₂) is a functionalized heterocyclic building block critical in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and epigenetic modulators. This compound exhibits a characteristic lactam-lactim tautomerism, existing predominantly as 5-methoxy-6-methyl-2-pyridone in the solid state and polar solvents. Its unique substitution pattern—combining an electron-donating methoxy group with a sterically defining methyl group adjacent to the nitrogen—imparts specific electronic and solubility profiles that are exploited in fragment-based drug discovery (FBDD).

This guide provides a comprehensive technical analysis of the compound, including validated synthesis pathways, physicochemical data, and structural characterization protocols.

Physicochemical Characterization

The following data aggregates experimental and predicted values to establish a baseline for identification and handling.

Table 1: Core Chemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 5-Methoxy-6-methylpyridin-2-ol | Often referred to as 5-Methoxy-6-methyl-2-pyridone due to tautomerism. |

| CAS Number | 33252-69-6 | Verified identifier. |

| Molecular Formula | C₇H₉NO₂ | |

| Molecular Weight | 139.15 g/mol | Monoisotopic Mass: 139.06 |

| Appearance | Off-white to pale yellow solid | Crystalline powder. |

| Melting Point | 158–162 °C | Dependent on recrystallization solvent. |

| pKa (Predicted) | ~11.75 (OH), ~0.8 (NH⁺) | Weakly acidic hydroxyl; protonation occurs at oxygen in pyridone form. |

| Solubility | DMSO, Methanol, DCM | Limited solubility in water; improved by pH adjustment. |

| LogP | ~1.2 | Lipophilic enough for membrane permeability in early assays. |

Structural Dynamics: Tautomerism

Understanding the tautomeric equilibrium is vital for experimental design, particularly in docking studies and NMR interpretation. In solution, the equilibrium is solvent-dependent.

-

Lactam Form (2-Pyridone): Favored in polar solvents (DMSO, Methanol, Water) and the solid state. This is the reactive species for N-alkylation reactions.

-

Lactim Form (2-Pyridinol): Favored in non-polar solvents and gas phase. This form is relevant for O-alkylation strategies.

Diagram 1: Tautomeric Equilibrium

Caption: Dynamic equilibrium between the 2-pyridone (left) and 2-pyridinol (right) forms. The pyridone form is the dominant pharmacophore in biological systems.

Synthesis Methodology

While direct commercial sourcing is possible, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route utilizes the Chichibabin Amination followed by Diazotization-Hydrolysis .

Retrosynthetic Analysis

The synthesis targets the C2 position of the pyridine ring starting from the commercially available 3-methoxy-2-methylpyridine . The methyl group at C2 (which becomes C6 in the product) blocks the alpha-position, directing nucleophilic attack to the C6 (which becomes C2) position.

Diagram 2: Synthesis Workflow

Caption: Two-step synthesis route converting 3-methoxy-2-methylpyridine to the target pyridone via an amino intermediate.

Detailed Protocol

Step 1: Synthesis of 6-Amino-3-methoxy-2-methylpyridine

-

Reagents: 3-Methoxy-2-methylpyridine (1.0 eq), Sodium Amide (NaNH₂, 1.2 eq), Toluene (anhydrous).

-

Procedure:

-

Suspend NaNH₂ in dry toluene under nitrogen atmosphere.

-

Add 3-Methoxy-2-methylpyridine dropwise at room temperature.

-

Heat the mixture to reflux (110°C) for 4–6 hours. Evolution of ammonia gas indicates reaction progress.

-

Quench: Cool to 0°C and carefully add ice water to destroy excess amide.

-

Extraction: Extract with Ethyl Acetate (3x).[1] Dry organic phase over Na₂SO₄ and concentrate.[1]

-

Purification: Recrystallize from ethanol/hexanes or use flash chromatography (50% EtOAc/Hexanes) to obtain the amino intermediate.

-

Step 2: Hydrolysis to 5-Methoxy-6-methylpyridin-2-ol

-

Reagents: Amino intermediate (from Step 1), Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄, 20%).

-

Procedure:

-

Dissolve the amino intermediate in 20% H₂SO₄ and cool to 0–5°C in an ice bath.

-

Add an aqueous solution of NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C.

-

Stir for 30 minutes to form the diazonium salt.

-

Warm the solution to room temperature, then heat to reflux (90–100°C) for 1 hour. Nitrogen gas evolution will be observed.

-

Workup: Neutralize the solution with NaHCO₃ to pH ~7. The product may precipitate; if not, extract exhaustively with DCM/Methanol (9:1).

-

Purification: Column chromatography (DCM:MeOH 95:5) yields the pure pyridone.

-

Analytical Validation (Self-Validating System)

To ensure the identity of the synthesized compound, compare experimental data against these reference standards.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

-

δ 11.2 ppm (br s, 1H): NH (Lactam form). Disappears on D₂O shake.

-

δ 7.15 ppm (d, J=9.5 Hz, 1H): H-4 (Aromatic proton beta to carbonyl).

-

δ 6.45 ppm (d, J=9.5 Hz, 1H): H-3 (Aromatic proton alpha to carbonyl).

-

δ 3.75 ppm (s, 3H): O-CH₃ (Methoxy group).

-

δ 2.20 ppm (s, 3H): C-CH₃ (Methyl group at C6).

Interpretation: The doublet coupling between H-3 and H-4 confirms the adjacent proton arrangement. The broad singlet at 11.2 ppm confirms the pyridone tautomer is dominant in DMSO.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Observed Mass: [M+H]⁺ = 140.15 m/z.

-

Fragmentation Pattern: Loss of methyl radical (M-15) and CO (M-28) are common for methoxy-pyridones.

Applications in Drug Discovery

This scaffold serves as a bioisostere for substituted benzenes and phenols, offering improved solubility and hydrogen-bonding potential.

-

Kinase Inhibition: The pyridone motif functions as a hydrogen bond acceptor/donor pair (A-D), mimicking the hinge-binding region of ATP. The 5-methoxy group provides a vector for filling hydrophobic pockets in the kinase active site.

-

Epigenetics: Used in the design of Bromodomain (BET) inhibitors, where the pyridone headgroup mimics the acetyl-lysine recognition motif.

-

L-Azatyrosine Analogues: As a precursor for non-natural amino acids used in antibiotic development (See Ref 1).

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Disposal: Incineration with afterburner and scrubber (contains Nitrogen oxides).

References

-

Schow, S. R., et al. (1994). "Diastereoselective synthesis of the antibiotic L-azatyrosine." The Journal of Organic Chemistry, 59(22), 6850-6852. Link

-

Katritzky, A. R., et al. (2005).[2] "Preparation of Cyanopyridines by Direct Cyanation." Synthesis, 2005(06), 993-997.[2] Link

-

National Center for Biotechnology Information. (2023).[3][4] "PubChem Compound Summary for CID 13358777, 5-Methoxy-2-methylpyridine." Link

-

ChemicalBook. (2023). "5-Methoxy-6-methylpyridin-2-ol Product Properties." Link

Sources

- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

Methodological & Application

Synthetic Strategies for 5-Methoxy-6-methylpyridin-2-ol: A Detailed Guide for Researchers

Introduction

5-Methoxy-6-methylpyridin-2-ol, a substituted 2-pyridone, represents a valuable heterocyclic scaffold in the landscape of medicinal chemistry and drug development. The 2-pyridone motif is a common feature in a variety of biologically active molecules and approved pharmaceuticals, valued for its ability to act as a bioisostere for amides, phenols, and other heterocyclic systems, while also serving as a hydrogen bond donor and acceptor.[1] The specific substitution pattern of a methoxy group at the 5-position and a methyl group at the 6-position offers unique electronic and steric properties that can be exploited for fine-tuning ligand-target interactions, as well as optimizing pharmacokinetic profiles.

This document provides a comprehensive guide to the synthetic routes for accessing 5-Methoxy-6-methylpyridin-2-ol, designed for researchers, scientists, and professionals in drug development. We will explore two distinct and plausible synthetic strategies, providing detailed, step-by-step protocols and the underlying chemical principles that govern these transformations. The presented methodologies are grounded in established synthetic chemistry and offer a robust framework for the laboratory-scale preparation of this important intermediate.

Strategic Approaches to the 2-Pyridone Core

The synthesis of substituted 2-pyridones can be broadly categorized into two main approaches: the construction of the pyridine ring from acyclic precursors and the modification of a pre-existing pyridine or related heterocyclic system.[2] For the specific synthesis of 5-Methoxy-6-methylpyridin-2-ol, we will detail a strategy based on the cyclization of a functionalized acyclic precursor, a common and versatile method for constructing the 2-pyridone scaffold.[3] Additionally, we will outline a conceptual approach involving the modification of a substituted pyridine precursor, a strategy often employed when suitable starting materials are readily available.

Route 1: Construction from Acyclic Precursors via Condensation and Cyclization

This strategy builds the 2-pyridone ring through a convergent approach, assembling the core structure from simpler, acyclic starting materials. A highly effective method involves the condensation of a β-ketoamide or a related enamine with a suitable carbonyl compound, followed by an intramolecular cyclization. This approach offers significant flexibility in introducing substituents onto the pyridone ring.

Conceptual Workflow for Route 1

Caption: Workflow for the synthesis of 5-Methoxy-6-methylpyridin-2-ol via cyclization of an acyclic precursor.

Detailed Protocol for Route 1

This protocol is a well-established method for the synthesis of 6-methyl-2-pyridones from acyclic precursors.[3]

Step 1: Synthesis of the β-Ketoamide Precursor

The synthesis begins with the preparation of a suitable β-ketoamide. For our target molecule, a plausible starting material is 3-oxo-N-propionamide.

| Reagent | Molar Equivalence | Molecular Weight ( g/mol ) | Amount |

| Ethyl acetoacetate | 1.0 | 130.14 | 13.01 g |

| 28% Aqueous Ammonia | Excess | 17.03 (as NH3) | 50 mL |

| Ethanol | - | 46.07 | 100 mL |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (13.01 g, 0.1 mol) and ethanol (100 mL).

-

Add 28% aqueous ammonia (50 mL) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude acetoacetamide can be used in the next step without further purification.

Step 2: Condensation and Cyclization to form 6-methylpyridin-2-ol

The crude acetoacetamide is then condensed with a suitable three-carbon electrophile, followed by in-situ cyclization. For the introduction of the 5-methoxy group, a methoxy-substituted precursor is required. A common strategy involves the use of an enol ether or a protected aldehyde equivalent.

| Reagent | Molar Equivalence | Molecular Weight ( g/mol ) | Amount |

| Acetoacetamide (crude) | 1.0 | 101.11 | ~0.1 mol |

| 1,1,3,3-Tetramethoxypropane | 1.1 | 164.20 | 18.06 g |

| Piperidine | Catalytic | 85.15 | 0.5 mL |

| Acetic Acid | Catalytic | 60.05 | 0.5 mL |

| Ethanol | - | 46.07 | 150 mL |

Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve the crude acetoacetamide (~0.1 mol) in ethanol (150 mL).

-

Add piperidine (0.5 mL) and acetic acid (0.5 mL) to the solution to form a piperidinium acetate catalyst.

-

Heat the mixture to reflux.

-

Add 1,1,3,3-tetramethoxypropane (18.06 g, 0.11 mol) dropwise over 30 minutes.

-

Continue refluxing for 6-8 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with concentrated hydrochloric acid to a pH of ~2. This will facilitate the final cyclization and aromatization.

-

Heat the acidified mixture to reflux for an additional 1 hour.

-

Cool the reaction mixture in an ice bath. The product should precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

-

The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure 5-Methoxy-6-methylpyridin-2-ol.

Rationale for Experimental Choices:

-

Piperidinium Acetate Catalyst: This in-situ generated catalyst is effective for Knoevenagel-type condensations, promoting the reaction between the active methylene group of the β-ketoamide and the carbonyl precursor.

-

1,1,3,3-Tetramethoxypropane: This acetal serves as a synthetic equivalent of malondialdehyde, which upon hydrolysis under acidic conditions generates the necessary three-carbon unit for the pyridone ring formation. The methoxy group at the central carbon of this precursor ultimately becomes the 5-methoxy group of the target molecule.

-

Acidic Workup: The final acidification step is crucial for the hydrolysis of the intermediate enamine and subsequent intramolecular cyclization and dehydration to form the stable aromatic 2-pyridone ring.

Route 2: Modification of a Pre-functionalized Pyridine Ring

This approach starts with a commercially available or readily synthesized substituted pyridine and introduces the required functional groups in a stepwise manner. A plausible starting material for this route would be a dihalopyridine, which allows for selective nucleophilic substitution reactions.

Conceptual Workflow for Route 2

Caption: Workflow for the synthesis of 5-Methoxy-6-methylpyridin-2-ol via modification of a dihalopyridine.

Detailed Protocol for Route 2

This protocol is based on well-established nucleophilic aromatic substitution and hydrolysis reactions on pyridine rings.

Step 1: Selective Methoxylation of 2,5-Dichloro-6-methylpyridine

The key to this step is achieving selective substitution at the 5-position. The chlorine at the 2-position is generally more activated towards nucleophilic attack. However, by carefully controlling the reaction conditions, some selectivity can be achieved. A more reliable approach would be to start with a precursor where the 5-position is more activated or the 2-position is protected. For the purpose of this protocol, we will assume a direct, albeit potentially low-yielding, selective substitution.

| Reagent | Molar Equivalence | Molecular Weight ( g/mol ) | Amount |

| 2,5-Dichloro-6-methylpyridine | 1.0 | 162.01 | 16.20 g |

| Sodium Methoxide | 1.1 | 54.02 | 5.94 g |

| Methanol (anhydrous) | - | 32.04 | 200 mL |

| Copper(I) Iodide (optional catalyst) | 0.05 | 190.45 | 0.95 g |

Procedure:

-

In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2,5-dichloro-6-methylpyridine (16.20 g, 0.1 mol) in anhydrous methanol (200 mL).

-

Add sodium methoxide (5.94 g, 0.11 mol) to the solution.

-

(Optional) Add copper(I) iodide (0.95 g, 0.005 mol) as a catalyst to facilitate the substitution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours.

-

Monitor the reaction for the formation of 2-chloro-5-methoxy-6-methylpyridine and the disappearance of the starting material by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product may require purification by column chromatography on silica gel to separate the desired product from the starting material and any regioisomeric byproducts.

Step 2: Hydrolysis of 2-Chloro-5-methoxy-6-methylpyridine

The final step involves the conversion of the 2-chloro group to a hydroxyl group, which will exist in tautomeric equilibrium with the desired 2-pyridone.

| Reagent | Molar Equivalence | Molecular Weight ( g/mol ) | Amount |

| 2-Chloro-5-methoxy-6-methylpyridine | 1.0 | 157.59 | ~0.05 mol (from previous step) |

| Sodium Hydroxide | 3.0 | 40.00 | 6.00 g |

| Water | - | 18.02 | 100 mL |

| Dioxane | - | 88.11 | 50 mL |

Procedure:

-

In a 250 mL round-bottom flask, combine the crude 2-chloro-5-methoxy-6-methylpyridine (~0.05 mol), sodium hydroxide (6.00 g, 0.15 mol), water (100 mL), and dioxane (50 mL).

-

Heat the mixture to reflux for 6-8 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with concentrated hydrochloric acid to a pH of ~7.

-

The product may precipitate upon neutralization. If not, extract the aqueous layer with ethyl acetate (3 x 100 mL).

-